

In-Depth Technical Guide: Quinoline-8-thiol Hydrochloride (CAS 34006-16-1)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Quinoline-8-thiol hydrochloride*

Cat. No.: *B1229469*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Quinoline-8-thiol hydrochloride** (CAS No. 34006-16-1), a versatile heterocyclic compound with significant applications in analytical chemistry, organic synthesis, and potential therapeutic development. This document collates available data on its physicochemical properties, relevant experimental protocols, and insights into its biological activities.

Core Molecular and Physicochemical Data

Quinoline-8-thiol hydrochloride, also known by its synonyms 8-Mercaptoquinoline hydrochloride and Thiooxine hydrochloride, is a yellow to brown crystalline solid.^[1] It is characterized by a quinoline core functionalized with a thiol group at the 8-position, and it is supplied as a hydrochloride salt to improve its stability and solubility in aqueous solutions.^{[1][2]}

Property	Value	Reference(s)
CAS Number	34006-16-1	[1]
Molecular Formula	C ₉ H ₈ CINS	[1]
Molecular Weight	197.68 g/mol	[3]
Appearance	Yellow to brown solid/crystal powder	[1]
Melting Point	165 °C (decomposes)	[3] [4]
Solubility	Soluble in water and ethanol (50 mg/mL, clear, dark orange-brown)	[1] [5]
pKa	pKa1: 2.05, pKa2: 8.29 (in H ₂ O)	[6]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	[1] [6]

Applications in Organic Synthesis and Analytical Chemistry

Quinoline-8-thiol hydrochloride is a valuable reagent in both organic synthesis and analytical chemistry.

Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules, particularly N₂S₂-donor tetradeятate ligands.[\[6\]](#) These ligands are important in coordination chemistry for their ability to form stable complexes with various metal ions.

Analytical Chemistry: The thiol group in **Quinoline-8-thiol hydrochloride** allows it to act as a chelating agent, forming colored complexes with metal ions.[\[1\]](#) This property is exploited for the qualitative and quantitative analysis of metals, making it a useful reagent in spectrophotometric and fluorimetric detection methods.[\[1\]](#)[\[7\]](#)

Experimental Protocols

While specific, detailed protocols for every application of **Quinoline-8-thiol hydrochloride** are not exhaustively available in the public domain, the following sections provide generalized methodologies based on established practices for related compounds.

Synthesis of Metal Complexes

The synthesis of metal complexes with 8-substituted quinoline ligands is a common application. The following is a general procedure for the synthesis of a metal(II) complex.

Materials:

- **Quinoline-8-thiol hydrochloride**
- A metal(II) salt (e.g., CuCl₂, ZnCl₂, NiCl₂)
- A suitable solvent (e.g., ethanol, methanol)
- A base (e.g., sodium hydroxide, triethylamine)

Procedure:

- Dissolve **Quinoline-8-thiol hydrochloride** (2 molar equivalents) in the chosen solvent.
- In a separate vessel, dissolve the metal(II) salt (1 molar equivalent) in the same solvent.
- Slowly add the metal salt solution to the ligand solution with constant stirring.
- Add a base dropwise to the reaction mixture to deprotonate the thiol group and facilitate coordination.
- The reaction is typically stirred at room temperature or under reflux for several hours.
- The resulting metal complex precipitate can be collected by filtration, washed with the solvent, and dried.[8]

Spectrophotometric Determination of Metal Ions

This protocol outlines a general method for the quantitative analysis of a metal ion using **Quinoline-8-thiol hydrochloride**.

Materials:

- A stock solution of **Quinoline-8-thiol hydrochloride** in a suitable solvent.
- A stock solution of the metal ion of interest.
- Buffer solutions to control pH.
- UV-Vis Spectrophotometer.

Procedure:

- Prepare a series of standard solutions containing known concentrations of the metal ion.
- To each standard, add an excess of the **Quinoline-8-thiol hydrochloride** solution and the appropriate buffer to maintain a constant pH.
- Allow the solutions to stand for a sufficient time for the color of the complex to develop fully.
- Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_{max}) for the metal complex.
- Construct a calibration curve by plotting absorbance versus metal ion concentration.
- The concentration of the metal ion in an unknown sample can be determined by measuring its absorbance under the same conditions and using the calibration curve.[\[9\]](#)[\[10\]](#)

Antimicrobial Susceptibility Testing

The antimicrobial properties of quinoline derivatives can be assessed using standard broth microdilution methods.

Materials:

- **Quinoline-8-thiol hydrochloride**

- Bacterial or fungal strains
- Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
- 96-well microtiter plates
- Incubator

Procedure:

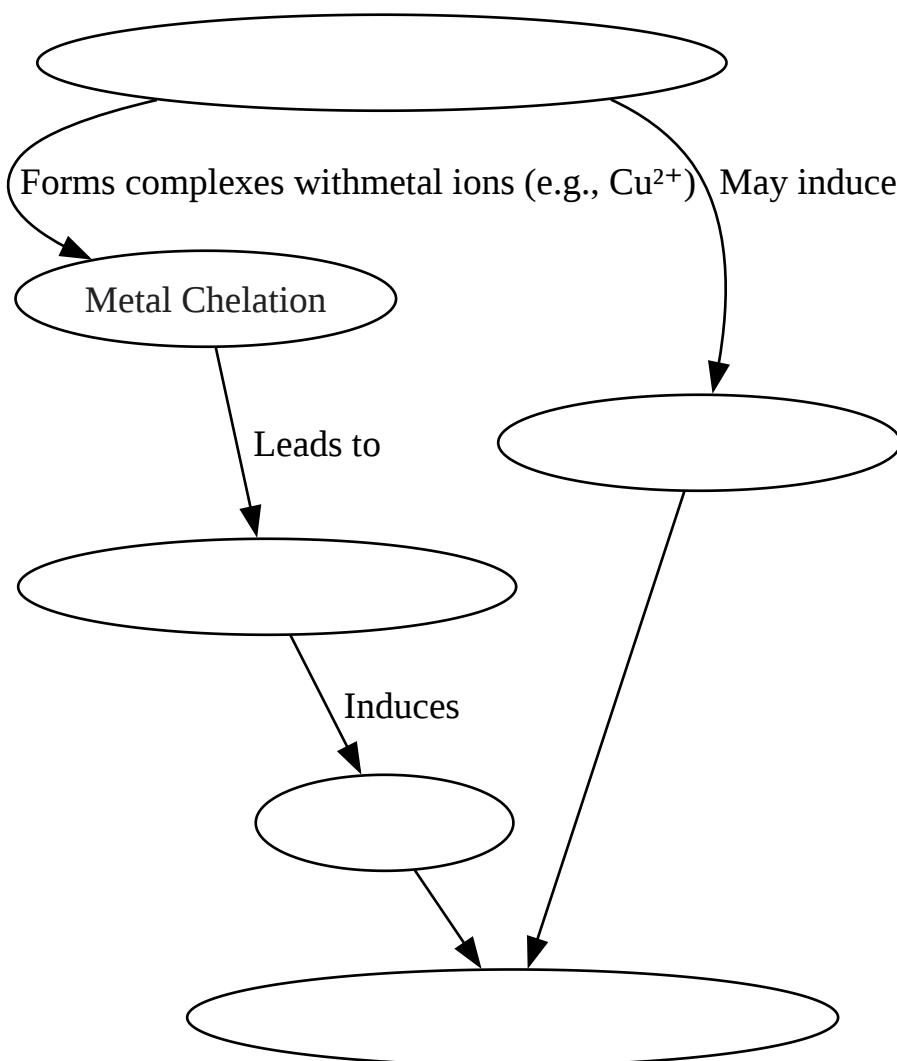
- Prepare a stock solution of **Quinoline-8-thiol hydrochloride** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.
- Inoculate each well with a standardized suspension of the microorganism.
- Include positive (microorganism in medium without the compound) and negative (medium only) controls.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[\[2\]](#)[\[7\]](#)[\[11\]](#)

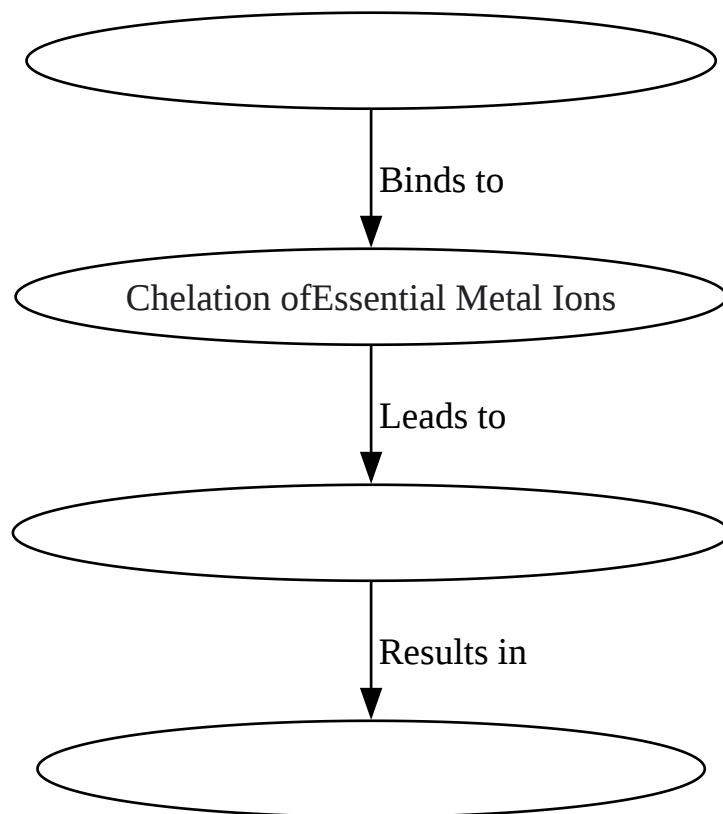
Biological and Pharmacological Profile

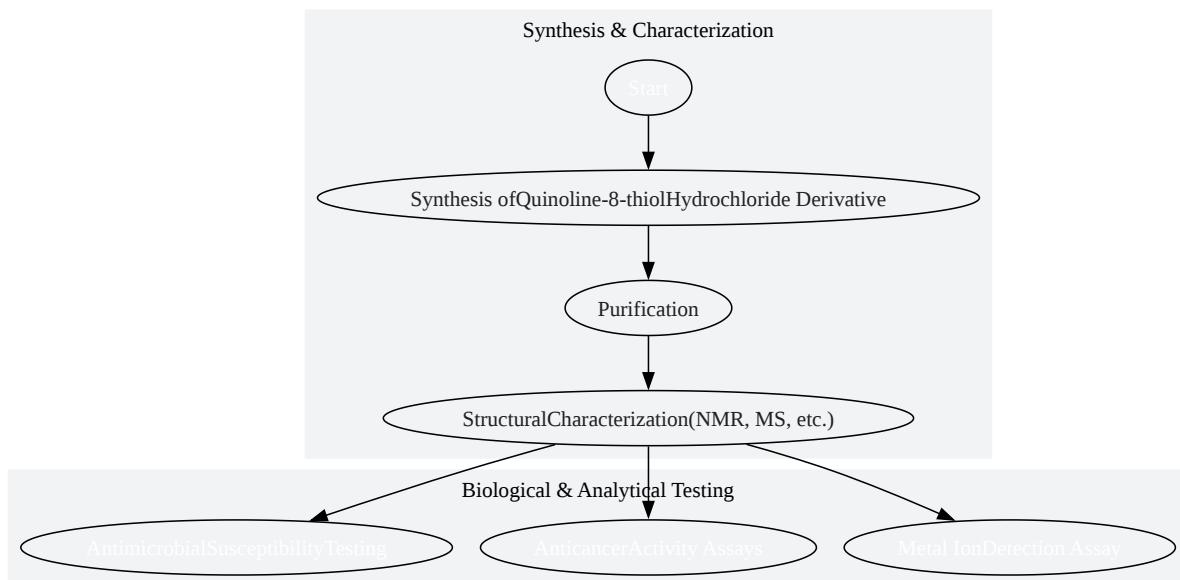
Derivatives of quinoline are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[\[1\]](#)[\[2\]](#)

Antimicrobial Activity

The antimicrobial mechanism of 8-hydroxyquinolines, structurally similar to Quinoline-8-thiol, is often attributed to their ability to chelate metal ions that are essential for microbial enzyme function, thereby disrupting cellular processes.[\[12\]](#)[\[13\]](#)[\[14\]](#) While specific MIC values for **Quinoline-8-thiol hydrochloride** are not readily available, related quinoline-thiosemicarbazide


derivatives have shown activity against *Mycobacterium tuberculosis* and *Staphylococcus aureus*.^{[1][2]}


Anticancer Potential


Quinoline derivatives have been investigated for their anticancer activities, which are often linked to their ability to induce apoptosis and cause cell cycle arrest.^{[15][16]} The precise mechanisms for **Quinoline-8-thiol hydrochloride** have not been elucidated, but related 8-hydroxyquinoline compounds have been shown to inhibit the proteasome and induce apoptosis in cancer cells, particularly in the presence of copper.^[17] Some quinoline-based compounds have also been found to inhibit the FoxM1 signaling pathway, which is implicated in cancer progression.^[15]

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by **Quinoline-8-thiol hydrochloride** are not yet defined in the literature, the known biological activities of related quinoline compounds suggest potential interactions with key cellular processes.

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Safety and Handling

Quinoline-8-thiol hydrochloride is classified as an irritant, causing skin and serious eye irritation.^[1] It may also cause respiratory irritation.^[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Chiral Bis(8-Quinolyl)Ethane-Derived Diimine: Structure Elucidation and Catalytic Performance in Asymmetric Synthesis of (S)-Warfarin [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Spectrophotometric determination of halogenated 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections [mdpi.com]
- 13. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scialert.net [scialert.net]
- 15. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Quinoline-8-thiol Hydrochloride (CAS 34006-16-1)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1229469#quinoline-8-thiol-hydrochloride-cas-number-34006-16-1-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com